molecular formula C18H26ClN3O3.C4H6O4 B000288 Prucalopride succinate CAS No. 179474-85-2

Prucalopride succinate

货号 B000288
CAS 编号: 179474-85-2
分子量: 486 g/mol
InChI 键: QZRSNVSQLGRAID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of prucalopride succinate involves complex chemical pathways aimed at achieving its selective agonistic activity on the 5-HT4 receptor. While specific synthesis pathways are proprietary and detailed synthesis steps are not publicly available, it involves multi-step organic synthesis techniques, ensuring the production of a high-purity final product. The specificity and efficacy of prucalopride succinate as a 5-HT4 receptor agonist are direct outcomes of its meticulous synthesis process.

Molecular Structure Analysis

Prucalopride succinate's molecular structure is designed to selectively target the 5-HT4 receptor, optimizing its prokinetic effect on gastrointestinal motility. The compound's molecular configuration allows for a high affinity to the 5-HT4 receptors, distinguishing it from other pharmacological agents by its mechanism of action, which is focused on enhancing gastrointestinal motility through serotonin receptor agonism.

Chemical Reactions and Properties

Prucalopride succinate undergoes various chemical interactions, particularly in the physiological environment. Its stability under different pH conditions and the presence of specific ions in the gastrointestinal tract significantly influence its bioavailability and therapeutic efficacy. The compound demonstrates stability in both acidic and basic conditions, a factor critical for its oral administration and subsequent absorption in the gastrointestinal tract.

Physical Properties Analysis

The physical properties of prucalopride succinate, including its solubility in different solvents, melting point, and molecular weight, are crucial for its formulation into a pharmaceutically acceptable product. Its solubility in water and other solvents impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The compound's solubility in various solvents and its sensitivity to light and temperature are essential considerations in the drug's manufacturing and storage processes (Vamseekrishna G et al., 2023).

科学研究应用

1. Molecular Size-Based Resonance Rayleigh Scattering

  • Summary of Application: Prucalopride succinate (PCD) is assayed using a molecular size-based resonance Rayleigh scattering (RRS) strategy. This method is used to test content uniformity .
  • Methods of Application: In an acidic environment, PCD and Cilefa Pink B are mixed to create an association complex, amplifying the dye’s RRS due to molecular size growth. This RRS growth is directly proportional to the PCD concentrations at an interval ranging from 50 to 1300 ng/mL .
  • Results or Outcomes: The limit of detection (14.5 ng/mL) and limit of quantitation (43.9 ng/mL) reveal a high approach’s sensitivity .

2. Spectrofluorimetric Method for Determination in Human Urine

  • Summary of Application: A spectrofluorimetric method has been developed for the determination of Prucalopride succinate (PRU) in human urine based on the drug’s native fluorescence .
  • Methods of Application: The fluorescence intensity is measured at λ emission 362 nm upon excitation at 310 nm in deionized water. This bio-validated method was carried out using 30uL urine without any preliminary steps .
  • Results or Outcomes: The calibration curve for prucalopride succinate shows a linear relationship in a concentration range of 0.75–5.5 µg/mL .

3. Management of Chronic Constipation

  • Summary of Application: Prucalopride succinate is used in the management of chronic constipation .
  • Methods of Application: In four randomized, double-blind, multicentre, 12-week trials in patients with chronic constipation, oral prucalopride 2 mg once daily was administered .
  • Results or Outcomes: Prucalopride improved bowel function, health-related quality of life, patient satisfaction with treatment and bowel habit, and a range of constipation-related symptoms to a significantly greater extent than placebo .

4. Pharmacokinetics

  • Summary of Application: Prucalopride succinate is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
  • Methods of Application: The pharmacokinetics of prucalopride succinate are studied by administering the drug orally and monitoring its concentration in the blood over time .
  • Results or Outcomes: Following oral administration, the bioavailability of prucalopride succinate is >90%; peak plasma concentrations are achieved within 2–3 hours .

5. Pharmacodynamics

  • Summary of Application: Prucalopride succinate is used in pharmacodynamic studies to understand its effects on the body, particularly its action on the serotonin 5-HT4 receptors .
  • Methods of Application: The pharmacodynamics of prucalopride succinate are studied by observing its effects on contractile activity in the proximal colon and inhibition of the contractility in the distal colon .
  • Results or Outcomes: Prucalopride succinate induces a dose-dependent stimulation of contractile activity in the proximal colon and inhibition of the contractility in the distal colon .

6. Clinical Trials

  • Summary of Application: Prucalopride succinate has been used in clinical trials for the treatment of chronic constipation .
  • Methods of Application: In these trials, prucalopride succinate was administered orally once daily to patients with chronic constipation .
  • Results or Outcomes: Prucalopride succinate improved bowel function to a significantly greater extent than placebo, with a significantly greater proportion of prucalopride recipients achieving an average of ≥3 spontaneous, complete bowel movements per week .

7. Drug Interactions

  • Summary of Application: Prucalopride succinate is used in the study of drug interactions. There are 108 drugs known to interact with prucalopride, along with 4 disease interactions .
  • Methods of Application: The interactions of prucalopride succinate with other drugs are studied by administering the drug in combination with other medications and monitoring the effects .
  • Results or Outcomes: Of the total drug interactions, 47 are moderate, and 61 are minor .

8. Safety and Tolerability

  • Summary of Application: Prucalopride succinate is used in studies assessing its safety and tolerability in the treatment of various gastrointestinal disorders .
  • Methods of Application: The safety and tolerability of prucalopride succinate are evaluated by administering the drug to patients and monitoring for adverse effects .

9. Therapeutic Efficacy

  • Summary of Application: Prucalopride succinate is used in studies evaluating its therapeutic efficacy in the treatment of chronic constipation .
  • Methods of Application: The therapeutic efficacy of prucalopride succinate is evaluated by administering the drug to patients with chronic constipation and monitoring the relief of symptoms .
  • Results or Outcomes: In three large pivotal randomized controlled trials, prucalopride succinate has been effective in relieving the cardinal symptoms of chronic constipation .

安全和危害

Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression . It should not be used if you have a blockage in your intestines, Crohn’s disease, ulcerative colitis, or intestinal perforation .

属性

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSNVSQLGRAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027749
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prucalopride succinate

CAS RN

179474-85-2
Record name Prucalopride succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prucalopride succinate
Reactant of Route 2
Prucalopride succinate
Reactant of Route 3
Prucalopride succinate
Reactant of Route 4
Prucalopride succinate
Reactant of Route 5
Prucalopride succinate
Reactant of Route 6
Prucalopride succinate

Citations

For This Compound
158
Citations
G Bassotti, D Gambaccini, M Bellini - Expert Review of …, 2016 - Taylor & Francis
Constipation is a disorder frequently complained about by patients in daily clinical practice. However, to date, its treatment is still commonly unsatisfactory, especially concerning patients…
Number of citations: 30 www.tandfonline.com
GDA Bojja, MM Annapurna - Acta Scientific Pharmaceutical …, 2020 - researchgate.net
… Prucalopride succinate is used for the treatment of chronic constipation. Four new UV … determination of Prucalopride succinate in pharmaceutical formulations. Prucalopride succinate is …
Number of citations: 9 www.researchgate.net
BS Mahamuni, A Jajula, A Awasthi, PD Kalariya… - … of pharmaceutical and …, 2016 - Elsevier
… The present study reports the degradation behaviour of a new prokinetic agent, Prucalopride succinate, under various stress conditions as per International Conference on …
Number of citations: 17 www.sciencedirect.com
AC Bhosale, VC Bhagat, VV Kunjir… - Research Journal of …, 2021 - indianjournals.com
… Prucalopride succinate. Hence there is no any UV-Visible Spectrophotometric method is available for Prucalopride succinate… the quantitative estimation of Prucalopride succinate in bulk …
Number of citations: 6 www.indianjournals.com
VN Akhani, KK Patel, KS Patel… - World J …, 2020 - wjpr.s3.ap-south-1.amazonaws.com
… estimation of Prucalopride Succinate so that the objective of the present work was to develop Simple, Precise UV-Spectrophotometric method for estimation of Prucalopride Succinate in …
Number of citations: 3 wjpr.s3.ap-south-1.amazonaws.com
RT Eleryan, M Salem, R Tony - Egyptian Journal of …, 2023 - ejchem.journals.ekb.eg
An eco-friendly, novel, rapid, accurate and precise voltammetric method for the determination of Prucalopride succinate (PRU) in drug substance and dosage form. The drug showed …
Number of citations: 5 ejchem.journals.ekb.eg
G Bassotti, D Gambaccini, M Bellini - 2015 - researchgate.net
However, to date, its treatment is still commonly unsatisfactory, especially concerning patients’ quality of life, when using conventional measures. Prucalopride, a selective 5-…
Number of citations: 2 www.researchgate.net
MT Saad, HE Zaazaa, TA Fattah, SA Boltia - Journal of Fluorescence, 2023 - Springer
… method has been developed for the determination of prucalopride succinate (PRU) in human urine on … The calibration curve for prucalopride succinate shows a linear relationship in a …
Number of citations: 2 link.springer.com
MS Elshahed, SS Toubar, AA Ashour, RT El-Eryan - Measurement, 2022 - Elsevier
… for the determination of Prucalopride succinate (Pru). The electrochemical sensor was based on the deposition of the ion exchanger (Prucalopride succinate-phosphotungstic acid (Pru-…
Number of citations: 4 www.sciencedirect.com
L Guo, H LI, H Bian, Y Zhang, S YU, M LI - China Pharmacy, 2018 - pesquisa.bvsalud.org
… Observation group was given Prucalopride succinate tablets 2 mg orally,once a day. Both groups were treated for consecutive 4 weeks. Clinical efficacies of 2 groups were observed,…
Number of citations: 1 pesquisa.bvsalud.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。